![molecular formula C13H19NO4 B2800814 (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 72458-46-9](/img/structure/B2800814.png)
(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol
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Overview
Description
This compound belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecular formula of the compound is C6H13NO4 .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The exact molecular structure would require more specific information or computational chemistry tools to determine.Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.173 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Chemical Synthesis and Modification
This compound has been a focus in the field of chemical synthesis. Simone et al. (2012) explored the synthesis of branched iminosugars, including (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol, which was identified as a specific inhibitor of α-D-glucosidase, demonstrating its potential in biochemical applications (Simone et al., 2012).
Bioactive Properties
Tong et al. (2018) discussed 1-deoxynojirimycin, which is structurally similar to the subject compound, noting its presence in various natural sources and its bioactivity, including anti-hyperglycemic, anti-virus, and anti-tumor functions (Tong et al., 2018).
Spectroscopic Characterization
Paulraj and Muthu (2013) conducted a detailed spectroscopic study (FTIR, FT-Raman, and UV) of a closely related compound, offering insights into its structural and electronic properties, which are essential for understanding its interactions and reactivity in various contexts (Paulraj & Muthu, 2013).
Enzyme Inhibition Potential
Jakobsen et al. (2001) synthesized various isomers and derivatives of hydroxymethyl-piperidine, demonstrating their inhibitory effects on liver glycogen phosphorylase, indicating potential therapeutic applications in metabolic disorders (Jakobsen et al., 2001).
Mechanism of Action
Target of Action
The primary target of (2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol is Glucosylceramidase . Glucosylceramidase is an enzyme that plays a crucial role in the metabolism of certain lipids. It is responsible for the breakdown of glucosylceramide into glucose and ceramide .
Mode of Action
It is believed to interact with its target, glucosylceramidase, and potentially influence its activity
Biochemical Pathways
Given its target, it may influence the metabolic pathway of glucosylceramide
properties
IUPAC Name |
(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c15-8-10-12(17)13(18)11(16)7-14(10)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11+,12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIIGIMBIARTEA-YVECIDJPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CC2=CC=CC=C2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CC2=CC=CC=C2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5S)-1-benzyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
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